molecular formula C11H8BrF2NO2 B1414288 Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805581-62-7

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Cat. No. B1414288
CAS RN: 1805581-62-7
M. Wt: 304.09 g/mol
InChI Key: JDMKRHZSTSDJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate (MBDCFPA) is a brominated organofluorine compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments and can be used to synthesize a range of derivatives with special properties.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a versatile compound with a wide range of applications in scientific research. It has been used to synthesize a range of derivatives with special properties, such as fluorescent probes, inhibitors, and substrates. It has also been used in the synthesis of a range of organofluorine compounds, including halogenated organofluorines, and has been used in the study of the structure-activity relationship of fluorinated molecules.

Mechanism Of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that the compound interacts with a range of proteins and enzymes, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and lipids, which can result in decreased levels of cholesterol and triglycerides. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which can result in decreased inflammation and pain.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its low cost and ease of synthesis. It is also a versatile compound, with a wide range of applications in scientific research. The limitations of using Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its limited availability, as it is not widely available commercially.

Future Directions

There are a number of potential future directions for research involving Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate. These include further research into its mechanism of action, the development of new derivatives with special properties, and the exploration of new applications in scientific research. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate could lead to new therapeutic applications.

properties

IUPAC Name

methyl 2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(11(13)14)3-8(5-15)10(6)12/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMKRHZSTSDJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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